

An In-depth Technical Guide to the Physical and Chemical Properties of Cycloechinulin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine fungal metabolite first isolated from Aspergillus ochraceus. As a member of the prenylated indole alkaloids, a class of natural products known for their diverse biological activities, **Cycloechinulin** has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of **Cycloechinulin**, detailed experimental protocols for its isolation, and an exploration of its known biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Cycloechinulin presents as a solid with a molecular formula of C₂₀H₂₁N₃O₃ and a molecular weight of 351.4 g/mol .[1] It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.

Table 1: Physical and Chemical Properties of Cycloechinulin



Property	Value	Reference
Molecular Formula	C20H21N3O3	[1]
Molecular Weight	351.4 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	_
CAS Number	143086-29-7	_

Spectroscopic Data

The structural elucidation of **Cycloechinulin** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed spectral data with peak assignments for **Cycloechinulin** is not readily available in publicly accessible databases, the general regions for proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for similar indole alkaloid and diketopiperazine structures are well-established.

- ¹H NMR: Aromatic protons of the indole ring are expected to appear in the downfield region (δ 7.0-8.0 ppm). Protons of the diketopiperazine ring and the prenyl group would be observed in the upfield and mid-field regions.
- ¹³C NMR: Carbonyl carbons of the diketopiperazine moiety typically resonate in the range of δ 160-180 ppm. Aromatic and olefinic carbons of the indole and prenyl groups would appear between δ 100-150 ppm, while aliphatic carbons would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of **Cycloechinulin** is expected to exhibit characteristic absorption bands corresponding to its functional groups.



- N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the indole N-H group.
- C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ corresponding to the amide carbonyl groups of the diketopiperazine ring.
- C=C stretching: Bands in the 1500-1600 cm⁻¹ region due to the aromatic and olefinic double bonds.
- C-H stretching: Absorptions around 2850-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Cycloechinulin** in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the indole chromophore. Typically, indole and its derivatives exhibit two main absorption bands: a stronger band around 220-230 nm and a weaker, broader band in the 270-290 nm region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of **Cycloechinulin** with a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 351.4 or 352.4, respectively. The fragmentation pattern would likely involve the loss of side chains and characteristic cleavages of the diketopiperazine and indole rings.

Experimental Protocols Isolation and Purification of Cycloechinulin from Aspergillus ochraceus

The following is a generalized protocol based on typical methods for isolating fungal metabolites.

- 1. Fungal Culture:
- Inoculate Aspergillus ochraceus on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth).

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• Incubate the culture under appropriate conditions (e.g., 25-28 °C) for a sufficient period to allow for fungal growth and metabolite production.

2. Extraction:

- If using a solid medium, scrape the fungal mycelium and agar and extract with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
- If using a liquid medium, separate the mycelium from the broth by filtration. Extract both the mycelium and the broth separately with an appropriate organic solvent.
- Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to column chromatography using silica gel as the stationary phase.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Cycloechinulin.
- Combine the fractions containing the target compound and further purify using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure Cycloechinulin.

4. Characterization:

• Confirm the identity and purity of the isolated **Cycloechinulin** using the spectroscopic methods described above (NMR, IR, UV-Vis, and MS).





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Caption: Generalized workflow for the isolation and purification of **Cycloechinulin**.

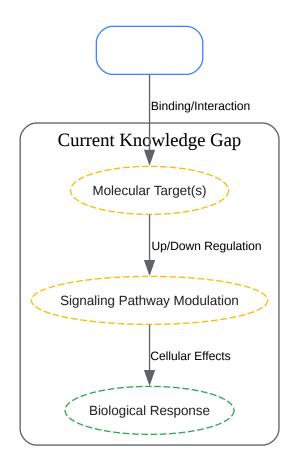
Biological Activity and Signaling Pathways

The biological activities of **Cycloechinulin** are not as extensively studied as some other fungal metabolites. However, preliminary research and the activities of structurally related compounds suggest potential areas of interest.

At present, there is a lack of specific studies detailing the direct interaction of **Cycloechinulin** with and modulation of specific signaling pathways. Research on the closely related compound, neoechinulin A, has shown it to possess antioxidant and anti-inflammatory properties, potentially through the inhibition of pathways involving NF-kB and MAP kinases. Given the structural similarities, it is plausible that **Cycloechinulin** may exhibit similar mechanisms of action.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by **Cycloechinulin**. Such studies would be crucial in determining its potential for development as a therapeutic agent.





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Caption: Conceptual relationship illustrating the unknown signaling cascade of **Cycloechinulin**.

Conclusion

Cycloechinulin is a fungal metabolite with a well-defined chemical structure. While its basic physical and chemical properties are known, a comprehensive public repository of its detailed spectral data is lacking. The general protocols for its isolation are established, but further optimization may be required for large-scale production. The most significant knowledge gap lies in the understanding of its biological mechanism of action, specifically its molecular targets and the signaling pathways it modulates. This technical guide serves as a foundational resource to encourage and facilitate further research into this intriguing natural product, which may hold untapped potential for therapeutic applications.



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References

- 1. medchemexpress.com [medchemexpress.com]
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